molecular formula C14H7F4N3O2 B5814882 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5814882
M. Wt: 325.22 g/mol
InChI Key: FEQBPIIFZDWLFH-UHFFFAOYSA-N
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Description

4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with a 1,2,4-oxadiazole ring and a tetrafluorophenoxy group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

3-pyridin-4-yl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-8-5-9(16)12(18)13(11(8)17)22-6-10-20-14(21-23-10)7-1-3-19-4-2-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBPIIFZDWLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,3,5,6-tetrafluorophenol with a suitable methylating agent to form 2,3,5,6-tetrafluorophenoxymethyl chloride. This intermediate is then reacted with 1,2,4-oxadiazole-3-carboxylic acid under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The presence of the tetrafluorophenoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The 1,2,4-oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenoxy group but lacks the oxadiazole and pyridine rings.

    2,3,5,6-Tetrafluoropyridine: Contains the pyridine ring with fluorine substitutions but lacks the oxadiazole ring.

    4-{5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: Similar structure with an additional fluorine atom on the phenoxy group

Uniqueness

The uniqueness of 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine lies in its combination of the tetrafluorophenoxy group, 1,2,4-oxadiazole ring, and pyridine ring, which confer distinct chemical and biological properties not found in other similar compounds.

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